![molecular formula C11H13ClN2 B1371188 2-Amino-3,8-dimethylquinoline hydrochloride CAS No. 1170807-70-1](/img/structure/B1371188.png)
2-Amino-3,8-dimethylquinoline hydrochloride
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Overview
Description
2-Amino-3,8-dimethylquinoline hydrochloride is an organic chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 g/mol .
Molecular Structure Analysis
The SMILES string for this compound is NC1=NC2=C©C=CC=C2C=C1C.Cl . The InChI key is QWFWLRDIVZAPOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C11H12N2· HCl .Scientific Research Applications
Alzheimer's Disease Treatment : 8-Hydroxyquinolines, including 2-substituted derivatives, have been proposed for Alzheimer's disease treatment. Their ability to act as metal chaperones and disaggregate metal-enriched amyloid plaques suggests a potential role in neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Chemistry of Polynuclear Nickel and Cobalt Complexes : Studies have explored the reactions of 8-amino-2,4-dimethylquinoline with polynuclear nickel(ii) and cobalt(ii) hydroxotrimethylacetato complexes. This research contributes to the understanding of the molecular structures and magnetic properties of these complexes (Pakhmutova et al., 2003).
Malaria Therapy : 8-Aminoquinolines have been used in latent malaria therapy. The study of these compounds offers insights into their scientific, clinical, and public health implications, particularly their role in combatting endemic malaria (Baird, 2019).
Antimicrobial Activities : Certain 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial and antifungal activities. These findings are important in the development of new antimicrobial agents (Dixit et al., 2010).
Synthesis of Quinoline Derivatives : Research has been conducted on the synthesis of various quinoline derivatives, including tetrahydropyrimido quinoline derivatives. These studies are crucial for developing new compounds with potential pharmaceutical applications (Elkholy & Morsy, 2006).
Copper(II) Binding in Neurodegenerative Diseases : Research on PBT2, a Cu(II)-binding drug related to 8-hydroxyquinoline, has implications for the treatment of Alzheimer's disease. Understanding the solution chemistry of Cu(II) coordination by such compounds helps in comprehending their mechanism of action (Summers et al., 2020).
Anticorrosion Potential : Some 5-amino-8-hydroxyquinoline derivatives have been studied for their potential in inhibiting corrosion of carbon steel in acidic solutions. This research is valuable in the field of corrosion science and materials protection (Faydy et al., 2017).
Antiviral Activity : Studies on the synthesis and antiviral activity of certain quinoline derivatives have been conducted, focusing on their effectiveness against various viruses (Ivashchenko et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3,8-dimethylquinolin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9;/h3-6H,1-2H3,(H2,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFWLRDIVZAPOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656591 |
Source
|
Record name | 3,8-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170807-70-1 |
Source
|
Record name | 3,8-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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